molecular formula C8H9NO2 B195520 4'-Hydroxyacetophenone Oxime CAS No. 34523-34-7

4'-Hydroxyacetophenone Oxime

Cat. No. B195520
CAS RN: 34523-34-7
M. Wt: 151.16 g/mol
InChI Key: BVZSQTRWIYKUSF-TWGQIWQCSA-N
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Description

4’-Hydroxyacetophenone Oxime is an impurity of Acetaminophen (Paracetamol). Acetaminophen is a potent cyclooxygenase-2 (COX-2) and hepatic N-acetyltransferase 2 (NAT2) inhibitor, and is used as an antipyretic and analgesic agent .


Synthesis Analysis

The synthesis of 4’-Hydroxyacetophenone Oxime involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of potassium hydroxide . The reaction mixture is maintained at reflux until the starting acetophenone has disappeared, and is then poured into ice-cold water. The medium is extracted with ethyl acetate. The Beckmann rearrangement is also employed to convert oximes to amides .


Molecular Structure Analysis

The molecular weight of 4’-Hydroxyacetophenone Oxime is 151.16 g/mol. Its chemical formula is C8H9NO2 . The structure of 4’-Hydroxyacetophenone Oxime can be viewed using Java or Javascript .


Chemical Reactions Analysis

The Beckmann rearrangement is a reaction employed to convert oximes to amides . The reaction converts oximes into their corresponding amides, allowing the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C-N bond .


Physical And Chemical Properties Analysis

The physical properties of 4’-Hydroxyacetophenone Oxime include a boiling point of 318.1±25.0 C at 760 mmHg and a melting point of 142-144 C . It has a density of 1.27 g/cm3 at 20 °C .

Scientific Research Applications

Synthesis and Chemical Properties

4'-Hydroxyacetophenone Oxime has been explored for its potential in various synthetic processes. Bawa and Friwan (2019) synthesized oximes, including this compound, by refluxing acetophenone derivatives, with a focus on their structural confirmation through IR, NMR, and mass spectrometry (Bawa & Friwan, 2019). Sobenina et al. (2008) also synthesized derivatives of acetophenone oxime, contributing to our understanding of their steric structures and formation processes (Sobenina et al., 2008).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of this compound derivatives have been researched. Sammaiah et al. (2015) demonstrated that oxime esters of apocynin, which is structurally related to 4'-Hydroxyacetophenone, exhibit both antibacterial and antifungal activities. These oxime esters also showed moderate antioxidant activity based on various assays (Sammaiah et al., 2015).

Application in Organic Reactions

This compound has been used in the Beckmann rearrangement, a significant chemical reaction in organic chemistry. Quartarone et al. (2014) investigated the Beckmann rearrangement of acetophenone oximes using trifluoroacetic acid, highlighting the reaction's efficiency and selectivity (Quartarone et al., 2014). Similarly, Chung and Rhee (2000) explored the solvent effects in the liquid phase Beckmann rearrangement of 4-Hydroxyacetophenone Oxime over zeolite H-Beta (Chung & Rhee, 2000).

Biochemical and Pharmacological Studies

In biochemical research, this compound has been involved in studies concerning enzyme activity and drug synthesis. Kamerbeek et al. (2003) discussed the substrate specificity and enantioselectivity of 4-Hydroxyacetophenone Monooxygenase, which catalyzes the oxidation of this compound (Kamerbeek et al., 2003). Additionally, Xing-quan et al. (2005) reported on a new process for synthesizing paracetamol from 4-Hydroxyacetophenone Oxime (Xing-quan et al., 2005).

Mechanism of Action

Target of Action

The primary targets of 4’-Hydroxyacetophenone Oxime are Cyclooxygenase-2 (COX-2) and Hepatic N-acetyltransferase 2 (NAT2) . COX-2 is an enzyme responsible for the formation of prostanoids, which are involved in inflammation and pain. NAT2 is a key enzyme in the metabolism of drugs and xenobiotics.

Mode of Action

4’-Hydroxyacetophenone Oxime interacts with its targets by inhibiting their activity . The compound is known to undergo the Beckmann Rearrangement , a reaction that converts oximes into their corresponding amides . This allows the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C­–N bond .

Biochemical Pathways

The Beckmann rearrangement of 4’-Hydroxyacetophenone Oxime affects the biochemical pathways involved in the production of amides from oximes . The resulting amides can have various downstream effects depending on their specific structures and properties.

Pharmacokinetics

A process has been disclosed for the preparation of 4’-hydroxyacetophenone oxime by reaction of 4-hydroxyacetophenone with a hydroxylamine in caustic, wherein the mother liquor obtained after crystallization of the oxime together with the wash water is recycled back and reused . This suggests that the compound’s bioavailability may be influenced by factors such as the pH of the environment and the presence of other compounds.

Result of Action

The result of the action of 4’-Hydroxyacetophenone Oxime is the production of amides from oximes via the Beckmann Rearrangement . This can lead to various molecular and cellular effects depending on the specific amides produced.

Action Environment

The action of 4’-Hydroxyacetophenone Oxime can be influenced by environmental factors such as pH and temperature . For example, traditional methods for the Beckmann rearrangement involve harsh reaction conditions, such as a strongly acidic medium and high temperatures . Improvements have been made to allow the reaction to occur under safer and more viable conditions .

Safety and Hazards

4’-Hydroxyacetophenone Oxime is considered hazardous. It can cause serious eye irritation and may be harmful to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, and to avoid breathing mist/vapors/spray .

Future Directions

The Beckmann rearrangement of ketoximes into amides is a common reaction used in organic chemistry, and has been widely studied for many years . One of the most important industrial applications of this reaction is the transformation of cyclohexanone and cyclododecanone oximes into ε-caprolactam and ω-laurolactam, respectively, which are raw materials in the fabrication of fibers (nylon) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '4'-Hydroxyacetophenone Oxime' involves the conversion of '4'-Hydroxyacetophenone' to '4'-Hydroxyacetophenone oxime' using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "'4'-Hydroxyacetophenone'", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Dissolve '4'-Hydroxyacetophenone' in ethanol", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it", "Recrystallize the product from ethanol to obtain '4'-Hydroxyacetophenone Oxime'" ] }

CAS RN

34523-34-7

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C8H9NO2/c1-6(9-11)7-2-4-8(10)5-3-7/h2-5,10-11H,1H3/b9-6-

InChI Key

BVZSQTRWIYKUSF-TWGQIWQCSA-N

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)O

SMILES

CC(=NO)C1=CC=C(C=C1)O

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)O

Appearance

White to Off-White Solid

melting_point

142-144 °C

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

synonyms

1-(4-Hydroxyphenyl)ethanone Oxime;  1-(4-Hydroxyphenyl)-1-ethanone Oxime;  1-(4-Hydroxyphenyl)ethanone Oxime; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

115.2 g (1.405 moles) of sodium acetate, 108.9 g (0.800 mole) of p-hydroxyacetophenone and 1000 ml of ethanol were added to a solution of 56.8 g (0.817 mole) of hydroxylamine hydrochloride in 1000 ml of water, and then the mixture was refluxed for 4 hours. At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure to a volume of about 500 ml, and the concentrate was allowed to cool at room temperature for 23 hours to precipitate crystals. The crystals were washed with 500 ml of water, and dried in air for 24 hours and in vacuo for a further 6 hours to give 102.1 g (84.5%) of p-hydroxyacetophenone oxime in the form of colorless needles melting at 145°-146°.
Quantity
115.2 g
Type
reactant
Reaction Step One
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108.9 g
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reactant
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1000 mL
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reactant
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56.8 g
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reactant
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Quantity
1000 mL
Type
solvent
Reaction Step One
Name
p-hydroxyacetophenone oxime
Yield
84.5%

Synthesis routes and methods II

Procedure details

1.1 equivalents of hydroxylamine hydrochloride are added to a solution of para-hydroxyacetophenone in pyridine (16% dilution). The reaction mixture is maintained at reflux until the starting acetophenone has disappeared, and is then poured into ice-cold water. The medium is extracted with ethyl acetate. After drying, the organic phase is removed and the corresponding oxime is obtained quantitatively. The elemental analysis is in accordance with the structure.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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